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Compound of Interest

Compound Name: 3-ethyl-4-methylpyrrole-2,5-dione

cat. No.: B1209617

Nomenclature and Physicochemical Properties

The compound is systematically named 3-ethyl-4-methyl-1H-pyrrole-2,5-dione according to
IUPAC nomenclature. It is also commonly referred to as 3-ethyl-4-methylmaleimide. Due to the
substitution pattern, it can be considered a derivative of maleimide, the parent compound of the
maleimide class.

Table 1: Nomenclature and Identifiers

Identifier Value

IUPAC Name 3-ethyl-4-methyl-1H-pyrrole-2,5-dione
2-Ethyl-3-methylmaleimide,

Synonyms o
Ethylmethylmaleimide

CAS Number 20189-42-8

Molecular Formula C7HoNO:2

Molecular Weight 139.15 g/mol

| INChl Key | CUBICSJJYOPOIA-UHFFFAOYSA-N |

A summary of its key physicochemical properties is presented below. These properties are
crucial for experimental design, including solvent selection and purification strategies.

Table 2: Physicochemical Properties

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1209617?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source
Melting Point 67-68 °C [3]
Boiling Point 253 °C [3]
Flash Point 119 °C [3]
Density 1.1+0.1 g/cm3 [3]

| XLogP3 | 1.42 |[3] |

Synthesis and Experimental Protocols

While a specific, detailed protocol for 3-ethyl-4-methyl-1H-pyrrole-2,5-dione is not readily
available in the literature, its synthesis can be logically inferred from established methods for
creating 3,4-disubstituted and unsubstituted maleimides. A highly plausible and direct route
involves the reaction of the corresponding substituted maleic anhydride with ammonia.

Proposed Experimental Protocol: Synthesis from 3-
ethyl-4-methylmaleic Anhydride

This two-step conceptual protocol is based on the synthesis of related dialkylmaleic anhydrides
and their subsequent conversion to maleimides.[4][5]

Step 1: Synthesis of 3-ethyl-4-methylmaleic Anhydride This precursor is not commercially
common and would likely need to be synthesized. Methods for synthesizing substituted maleic
anhydrides, such as the dehydration of the corresponding dicarboxylic acid or other specialized
cyclization reactions, would be employed.

Step 2: Imidation of 3-ethyl-4-methylmaleic Anhydride The reaction proceeds via nucleophilic
addition of ammonia to one of the carbonyl carbons of the anhydride ring, followed by a
cyclodehydration step to form the imide ring.

o Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux
condenser, dissolve 3-ethyl-4-methylmaleic anhydride in a suitable anhydrous solvent (e.g.,
glacial acetic acid).
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Reagent Addition: Add a source of ammonia. This can be an aqueous solution of ammonia or
by bubbling ammonia gas through the solution. For laboratory-scale synthesis, heating the
anhydride with urea can also serve as a method to generate the imide.

Cyclodehydration: To facilitate the ring-closing dehydration, a dehydrating agent such as
acetic anhydride along with a catalyst like anhydrous sodium acetate is typically added.

Heating: The reaction mixture is heated, often to reflux (e.g., 80-100 °C), and stirred for
several hours until the reaction is complete, as monitored by Thin Layer Chromatography
(TLC).[6]

Work-up and Purification: Upon cooling, the reaction mixture is typically poured into ice-water
to precipitate the crude product. The solid is collected by suction filtration, washed with cold
water to remove acetic acid and other water-soluble impurities, and dried.

Purification: The crude 3-ethyl-4-methyl-1H-pyrrole-2,5-dione can be further purified by
recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) or
by column chromatography on silica gel.
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Caption: Conceptual workflow for the synthesis of 3-ethyl-4-methyl-1H-pyrrole-2,5-dione.

Modern synthetic strategies for accessing 3,4-disubstituted maleimides also include phosphine-
catalyzed isomerization cascade reactions and palladium-catalyzed cross-coupling reactions
(e.g., Suzuki or Stille coupling) starting from 3,4-dihalomaleimides.[1][2][7] These methods offer
alternative routes for creating libraries of complex maleimide derivatives for drug discovery.
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Spectroscopic and Crystallographic Data

Characterization of the final product relies on standard spectroscopic techniques. While a full
dataset for this specific compound is not compiled here, typical expected data and available
crystallographic information are summarized.

Table 3: Spectroscopic and Crystallographic Data

Technique Data /| Observation

Expect signals for the ethyl group (triplet
IH NMR and quartet), the methyl group (singlet),
and a broad singlet for the N-H proton.

Expect signals for two distinct carbonyl carbons,
13C NMR two sp2? carbons of the double bond, and the

carbons of the ethyl and methyl substituents.

Mass Spec (El) Molecular ion peak (M*) expected at m/z = 139.

Characteristic absorptions for C=0 stretching
(imide, ~1700-1770 cm~1), N-H stretching
(~3200 cm~1), and C=C stretching (~1600

cm~1).

IR Spectroscopy

| Crystallography | A 1:1 co-crystal with 3-ethyl-4-methyl-3-pyrrolin-2-one has been reported,
confirming the molecular structure and participation in hydrogen bonding. The crystal system is
triclinic.[8] |

Biological Activity and Mechanism of Action

Specific biological studies on 3-ethyl-4-methyl-1H-pyrrole-2,5-dione are limited in publicly
accessible literature. However, the maleimide scaffold is a well-established pharmacophore
with potent and varied biological activities. The reactivity of the a,3-unsaturated imide system is
central to its mechanism of action.

General Cytotoxicity of Maleimides
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Maleimide derivatives frequently exhibit significant cytotoxicity against various cancer cell lines.
[3][9] This activity is often mediated by the induction of oxidative stress. The core mechanism
involves the reaction of the maleimide ring with intracellular thiols.

Mechanism of Action: Thiol Alkylation

The primary biochemical reaction of maleimides is their ability to act as a Michael acceptor,
undergoing a covalent, often irreversible, Michael addition reaction with nucleophiles,
particularly the thiol groups of cysteine residues in peptides and proteins.

e Reaction with Glutathione (GSH): Maleimides can rapidly deplete intracellular levels of
glutathione, a critical antioxidant. This disrupts the cellular redox balance, leading to an
accumulation of reactive oxygen species (ROS).

» Enzyme Inhibition: By covalently modifying cysteine residues in the active or allosteric sites
of enzymes, maleimides can act as irreversible inhibitors. This is a known mechanism for the
inhibition of cysteine proteases and various kinases.

The resulting increase in ROS and disruption of protein function can trigger downstream
signaling cascades leading to programmed cell death (apoptosis) or necrosis. Key events
include loss of mitochondrial membrane potential and depletion of cellular ATP.[3]

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/26118709/
https://pubmed.ncbi.nlm.nih.gov/28463767/
https://pubmed.ncbi.nlm.nih.gov/26118709/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Cellular Environment

3-ethyl-4-methyl- Cellular Thiols
1H-pyrrole-2,5-dione (e.g., Glutathione, Cysteine residues)

reacts with

Covalent Thiol Adduct
(Michael Addition)

Protein Inactivation

Glutathione Depletion (Enzyme Inhibition)

Increased ROS
(Oxidative Stress)

Mitochondrial Dysfunction
(Loss of Membrane Potential, ATP Depletion)

Cell Death
(Apoptosis / Necrosis)

Click to download full resolution via product page
Caption: Putative mechanism of maleimide-induced cytotoxicity via thiol alkylation.

Applications in Drug Development

The maleimide core is a privileged scaffold in medicinal chemistry. Derivatives are explored for
a range of therapeutic applications:
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e Anticancer Agents: Due to their cytotoxic properties, many maleimide derivatives have been
investigated as potential anticancer drugs.[3][10] Their ability to induce oxidative stress
makes them particularly interesting for targeting cancer cells, which often have a
compromised redox balance.

o Kinase Inhibitors: Substituted maleimides, including indolylmaleimides, are known inhibitors
of various protein kinases, such as Glycogen Synthase Kinase-3 (GSK-3) and Epidermal
Growth Factor Receptor (EGFR), which are important targets in cancer and
neurodegenerative diseases.[1][11]

» Bioconjugation: The specific reactivity of the maleimide group towards thiols makes it one of
the most widely used functional groups for bioconjugation, linking molecules like antibodies,
peptides, or imaging agents to proteins to create antibody-drug conjugates (ADCs) and other
targeted therapeutics.

While 3-ethyl-4-methyl-1H-pyrrole-2,5-dione itself is not a clinical drug, its structure serves as a
simple backbone that can be further functionalized to develop novel therapeutic agents with
tailored activity and selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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